molecular formula C17H20N8O B6448835 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549032-42-8

3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B6448835
CAS No.: 2549032-42-8
M. Wt: 352.4 g/mol
InChI Key: YGIPALBRYSEKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazine-2-carbonitrile core linked via a piperazine moiety to a pyrimidine ring substituted with a morpholine group. Such structural motifs are common in kinase inhibitors and central nervous system (CNS)-targeting therapeutics due to their ability to modulate protein-ligand interactions and penetrate the blood-brain barrier .

Properties

IUPAC Name

3-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O/c18-13-14-16(20-4-3-19-14)24-5-7-25(8-6-24)17-21-2-1-15(22-17)23-9-11-26-12-10-23/h1-4H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIPALBRYSEKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2C#N)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazine Ring: Starting with a suitable pyrazine precursor, such as pyrazine-2-carboxylic acid, the nitrile group can be introduced via dehydration reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Synthesis of the Piperazine Intermediate: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Coupling with Pyrimidine: The pyrimidine ring, substituted with a morpholine group, can be synthesized separately and then coupled with the piperazine intermediate using nucleophilic substitution reactions.

    Final Assembly: The final step involves coupling the pyrazine ring with the piperazine-pyrimidine intermediate under conditions that promote the formation of the desired product, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under conditions such as catalytic hydrogenation.

    Substitution: The pyrimidine and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for N-oxide formation.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas for nitrile reduction.

    Substitution: Halogenated derivatives and strong bases or acids to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the morpholine moiety.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine and pyrimidine rings suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and morpholine moieties are known to interact with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name / Identifier Core Structure Substituents Key Differences Reference
3-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile Pyrazine-2-carbonitrile 6-Methylpyrimidine, morpholin-4-yl at pyrimidine C2 Methyl group increases lipophilicity
3-[2-(Morpholine-4-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile Pyrazine-2-carbonitrile Morpholine-carbonyl-morpholine hybrid at pyrazine C3 Altered solubility and steric hindrance
3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propanoic acid Propanoic acid Trifluoromethylpyrimidine, piperazine linker Carboxylic acid enhances hydrophilicity
2-Chloro-4-morpholin-4-yl-6-[4-(propane-2-sulfonyl)-piperazin-1-ylmethyl]-thieno[3,2-d]pyrimidine Thienopyrimidine Chloro, sulfonyl-piperazine, morpholine Thienopyrimidine core alters electronic properties

Physicochemical Properties

  • Target Compound : The morpholine and piperazine groups confer moderate hydrophilicity (logP ~2.5 estimated), while the carbonitrile may reduce metabolic stability compared to trifluoromethyl or methyl groups .
  • Trifluoromethyl Analog (): The CF₃ group increases electron-withdrawing effects and metabolic resistance, but the propanoic acid substituent raises solubility (logP ~1.8).

Biological Activity

The compound 3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, incorporating multiple heterocycles, suggests diverse biological activities, particularly as a kinase inhibitor. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as:

C15H19N5O\text{C}_{15}\text{H}_{19}\text{N}_{5}\text{O}

This compound features a pyrazine core substituted with a pyrimidine and piperazine moiety, along with a morpholine group. The presence of a carbonitrile functional group may enhance its reactivity and interaction with biological targets.

The primary biological activity of this compound is linked to its role as a kinase inhibitor . Kinases are critical enzymes that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer and neurodegenerative disorders.

In vitro studies suggest that this compound exhibits inhibitory effects on specific kinases involved in these pathways. This inhibition may lead to reduced cell growth and enhanced apoptosis in cancer cell lines.

Research Findings

Recent studies have demonstrated the compound's efficacy in various experimental models:

  • Cancer Cell Lines : In vitro assays showed that the compound significantly reduced cell viability in several cancer cell lines (e.g., A431 vulvar epidermal carcinoma), indicating potential anticancer properties.
  • Kinase Inhibition : Structure-activity relationship (SAR) analyses revealed that modifications to the morpholine or piperazine groups could enhance kinase inhibition potency.
  • In Vivo Models : Preliminary animal studies indicated that the compound could effectively reduce tumor growth in xenograft models, supporting its potential for therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-methylquinoxalineQuinoxaline ringAntimicrobial properties
4-(morpholin-4-yl)pyrimidinePyrimidine ring with morpholinePotential kinase inhibition
1-(piperazin-1-yl)quinoxalineQuinoxaline with piperazineAnticancer activity

This table highlights the diversity within related compounds while underscoring the unique combination of heterocycles in our compound that may confer distinct biological properties.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on A431 cells. The results demonstrated a dose-dependent reduction in cell proliferation, with an IC50 value indicating effective inhibition at low concentrations. The study concluded that the compound could serve as a lead for further development as an anticancer agent.

Case Study 2: Kinase Interaction

Another research project focused on the interaction of this compound with specific kinases involved in signaling pathways related to cancer progression. Using molecular docking studies, researchers identified key binding interactions that contribute to its inhibitory effects, providing insights into its mechanism of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.